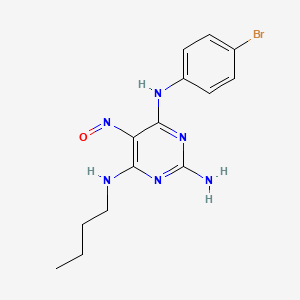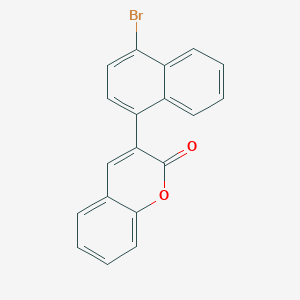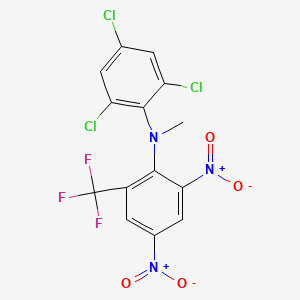![molecular formula C13H21N5O7S B12809846 (1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zidebactam is a novel bicyclo-acyl hydrazide β-lactam enhancer antibiotic. It is primarily used in combination with other β-lactam antibiotics, such as cefepime, to treat resistant Gram-negative infections . Zidebactam enhances the efficacy of β-lactam antibiotics by inhibiting β-lactamase enzymes and binding to penicillin-binding protein 2 (PBP2), which is crucial for bacterial cell wall synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zidebactam involves a convergent synthetic strategy. The key steps include the preparation of the sodium salt of (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]-octane-2-carboxylic acid and the chirally pure side chain, N-Boc-®-(-)-ethyl nipecotate hydrazide . These intermediates are then coupled, followed by requisite chemical transformations to yield Zidebactam .
Industrial Production Methods: Industrial production of Zidebactam involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chromatographic techniques for impurity profiling and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Zidebactam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . It is particularly sensitive to acidic, basic, and oxidative conditions, leading to the formation of degradation products .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Zidebactam include trimethylsulfoxonium iodide, potassium tert-butoxide, and benzyl hydroxylamine hydrochloride . These reagents facilitate the formation of key intermediates and final products.
Major Products Formed: The major products formed from the reactions of Zidebactam include its degradation products under stress conditions, which are identified using liquid chromatography-mass spectrometry (LC-MS) techniques .
Aplicaciones Científicas De Investigación
Zidebactam has a wide range of scientific research applications, particularly in the field of antimicrobial resistance. It is used in combination with cefepime to treat infections caused by multidrug-resistant Gram-negative pathogens . The combination has shown potent in vitro activity against a broad spectrum of Gram-negative bacteria, including carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .
In addition to its medical applications, Zidebactam is also used in pharmacological research to study the mechanisms of β-lactamase inhibition and PBP2 binding . Its unique dual mechanism of action makes it a valuable tool for understanding bacterial resistance and developing new therapeutic strategies.
Mecanismo De Acción
Zidebactam exerts its effects through a dual mechanism of action. It inhibits β-lactamase enzymes, which are responsible for the degradation of β-lactam antibiotics . Additionally, Zidebactam binds to penicillin-binding protein 2 (PBP2), a key enzyme involved in bacterial cell wall synthesis . This dual action enhances the efficacy of β-lactam antibiotics and helps overcome bacterial resistance.
Comparación Con Compuestos Similares
Zidebactam is unique among β-lactamase inhibitors due to its dual mechanism of action. Similar compounds include avibactam, relebactam, and vaborbactam, which are also β-lactamase inhibitors but do not target PBP2 . Zidebactam’s ability to bind to PBP2 and inhibit β-lactamase enzymes makes it more effective against a broader range of resistant bacteria .
List of Similar Compounds:- Avibactam
- Relebactam
- Vaborbactam
Propiedades
Fórmula molecular |
C13H21N5O7S |
|---|---|
Peso molecular |
391.40 g/mol |
Nombre IUPAC |
[7-oxo-2-[(piperidine-3-carbonylamino)carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24) |
Clave InChI |
YCZPXRQPDCXTIO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)









![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)



